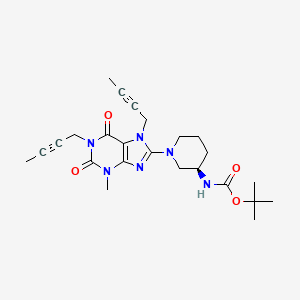

(R)-tert-Butyl (1-(1,7-Di(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate

Description

This compound is a purine-derived molecule featuring a piperidine ring substituted with a tert-butyl carbamate group and two but-2-yn-1-yl chains at the 1- and 7-positions of the purine core. The compound’s synthesis and storage require stringent conditions (sealed, dry, 2–8°C) due to its instability and hazardous classification under GHS Category 6.1 (toxic substances) .

Properties

Molecular Formula |

C24H32N6O4 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

tert-butyl N-[(3R)-1-[1,7-bis(but-2-ynyl)-3-methyl-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate |

InChI |

InChI=1S/C24H32N6O4/c1-7-9-14-29-18-19(27(6)23(33)30(20(18)31)15-10-8-2)26-21(29)28-13-11-12-17(16-28)25-22(32)34-24(3,4)5/h17H,11-16H2,1-6H3,(H,25,32)/t17-/m1/s1 |

InChI Key |

OPDOJTKCSMISBJ-QGZVFWFLSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC#CC)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC#CC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of (R)-tert-Butyl (1-(7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate typically follows a multi-step synthesis involving:

- Step 1: Base-mediated condensation between a chloride precursor (compound I) and a xanthine derivative (compound II) to form an intermediate (compound III).

- Step 2: A second base-mediated condensation between compound III and (R)-3-(tert-butyloxycarbonylamino)piperidine to yield compound V, the target intermediate.

- Step 3: Removal of the tert-butyloxycarbonyl (Boc) protecting group to provide the final amine intermediate used in linagliptin synthesis.

This process is well established but traditionally requires isolation and purification of multiple intermediates, which can be time-consuming and costly.

Process Optimization Strategies

To address these challenges, recent advances focus on:

- Polymorphic Control: Manipulation of the solid-state form of compound V (the intermediate) to improve purity and ease of isolation. The quasi-amorphous form of the compound exhibits a balance between crystalline and amorphous characteristics, aiding in impurity removal and crystallization without chromatography.

- One-Pot Synthesis: Attempts to combine multiple reaction steps into a single vessel to reduce intermediate handling. However, this approach faces difficulties due to accumulation of byproducts that affect yield and purity.

- Telescoping: Combining sequential reactions with minimal purification steps to enhance throughput and reduce costs.

- Use of Quasi-Amorphous Solid Forms: The quasi-amorphous form shows broad peaks in powder X-ray diffraction (XRPD) and a differential scanning calorimetry (DSC) thermogram with both amorphous and crystalline features, indicating improved physical properties for purification and handling.

Detailed Preparation Procedure (Based on Patent EP 4349837 A1)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Chloride compound (I), xanthine compound (II), base | Base-mediated condensation | Formation of intermediate compound (III) |

| 2 | Compound (III), (R)-3-(Boc-amino)piperidine, base | Second base-mediated condensation | Formation of (R)-tert-Butyl (1-(7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl) piperidin-3-yl) carbamate (compound V) |

| 3 | Acid or deprotection reagent | Removal of Boc protecting group | Production of linagliptin or its salt |

The process emphasizes the isolation of compound V as a quasi-amorphous solid to improve downstream processing and purity.

Analytical Characterization Supporting Preparation

- Powder X-Ray Diffraction (XRPD): The quasi-amorphous form displays broad diffraction peaks, indicating partial crystallinity and long-range order.

- Differential Scanning Calorimetry (DSC): Shows a melting profile with an elongated endotherm followed by a sharp melting peak, reflecting mixed amorphous and crystalline phases.

- Purity Assessment: The optimized process reduces colored impurities and other byproducts, enhancing the quality of the intermediate and final product.

Summary Table of Preparation Advantages

| Aspect | Traditional Method | Optimized Method (Quasi-Amorphous Form) |

|---|---|---|

| Number of Isolation Steps | Multiple | Reduced via telescoping |

| Purification Techniques | Chromatography (HPLC/Column) | Crystallization/Precipitation, no chromatography |

| Product Purity | Moderate, with colored impurities | High purity, reduced impurities |

| Scalability | Limited by purification | Improved scalability |

| Yield | Acceptable but variable | Increased yield reported |

| Environmental Impact | Higher solvent and reagent use | Reduced solvent/reagent use, greener process |

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(1,7-Di(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules . Its unique structure allows for various modifications that can lead to the development of novel compounds with specific functionalities.

Biology

Research indicates that (R)-tert-butyl (1-(1,7-Di(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate may interact with purinergic signaling pathways , making it a candidate for studying adenosine receptor modulation. This interaction is crucial for mediating neurotransmission and other cellular processes.

Medicine

The compound has shown neuroprotective effects , particularly in models related to neurodegenerative diseases like Alzheimer's. It appears to modulate inflammatory responses and protect neuronal cells from oxidative stress. Additionally, it has been investigated for its antidiabetic potential , specifically through the inhibition of dipeptidyl peptidase IV (DPP-IV), which plays a role in insulin secretion regulation.

Neuroprotective Effects

In vitro studies have demonstrated that treatment with this compound significantly improves cell viability in astrocytes exposed to amyloid beta (Aβ1-42). The results indicated:

- Enhanced cell viability when co-administered with Aβ1-42.

- Reduced malondialdehyde (MDA) levels, indicating decreased oxidative stress compared to untreated controls.

Antidiabetic Activity

In diabetic rat models, administration of the compound resulted in:

- A significant reduction in blood glucose levels compared to control groups.

These findings support its potential as a therapeutic agent for managing type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(1,7-Di(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted values based on analogous compounds. †Data from .

Analytical and Computational Comparisons

- Spectroscopic Differentiation : Raman spectroscopy can distinguish this compound from structurally related molecules (e.g., codeine vs. morphine) by identifying unique alkynyl C≡C stretches (~2200 cm⁻¹) .

- Virtual Screening : Morgan fingerprints and Tanimoto/Dice coefficients are critical for identifying analogs in VS, though activity cliffs (structurally similar compounds with divergent activities) remain a risk .

Cross-Reactivity and Immunoassay Performance

The compound’s tert-butyl carbamate and diyne groups may lead to cross-reactivity in immunoassays targeting purine derivatives, as antibody affinity varies with assay format (e.g., competitive vs. non-competitive) .

Biological Activity

(R)-tert-Butyl (1-(1,7-Di(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is a complex organic molecule with potential therapeutic applications. This compound belongs to the class of purine derivatives and exhibits various biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Molecular Formula : C30H36N8O4

Molecular Weight : 572.66 g/mol

CAS Number : 668273-75-4

The compound features a piperidine moiety and a carbamate functional group, which are significant in modulating its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry. Key areas of focus include:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell growth.

- Enzyme Interaction : It interacts with specific enzymes and receptors, which may contribute to its therapeutic effects.

Anticancer Activity

Research indicates that (R)-tert-butyl (1-(1,7-Di(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate exhibits cytotoxic effects against various cancer cell lines. For instance:

These IC50 values suggest that the compound is comparable to established proteasome inhibitors in terms of potency.

The mechanism by which this compound exerts its effects involves:

- Inhibition of Proteasome Activity : Similar to other known proteasome inhibitors, it disrupts protein degradation pathways essential for cancer cell survival.

Case Studies

Several studies have explored the biological activity of purine derivatives similar to this compound:

- Study on Purine Derivatives : A study found that certain purine derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the piperidine and carbamate groups can enhance potency and selectivity against specific cancer types .

Q & A

Q. What are the standard methods for synthesizing (R)-tert-butyl carbamate derivatives, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, including coupling, protection/deprotection of functional groups, and purification via column chromatography. Key parameters include solvent choice (e.g., CH₂Cl₂ for solubility), temperature control (room temperature for stability), and catalysts like HATU for amide bond formation . Monitoring via thin-layer chromatography (TLC) ensures reaction progression. Post-synthesis, purification is critical to achieve >97% purity, often requiring recrystallization or preparative HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Nuclear Magnetic Resonance (NMR): Confirms stereochemistry (e.g., R-configuration) and proton environments in the piperidine and purinone moieties .

- Mass Spectrometry (MS): Validates molecular weight (e.g., 572.66 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies carbonyl (2,6-dioxo) and carbamate (C=O stretch) functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use personal protective equipment (PPE): Chemical goggles, nitrile gloves, and lab coats to avoid skin/eye contact .

- Store refrigerated in airtight containers to prevent degradation; avoid ignition sources due to but-2-yn-1-yl groups .

- Spill management: Sweep/vacuum spills and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR peaks) require cross-validation:

- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations .

- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and crystal packing .

- Computational Modeling: DFT calculations predict spectroscopic profiles to compare with empirical data .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise Temperature Control: Maintain ≤0°C during sensitive steps (e.g., TFA deprotection) to prevent side reactions .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst Screening: Test alternatives to HATU (e.g., EDCI) for cost efficiency or reduced byproducts .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?

The tert-butyl group acts as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., TFA) for subsequent coupling . Its steric bulk may slow nucleophilic attacks but improves stability during storage .

Q. What experimental design principles apply to studying this compound’s biological activity?

- Dose-Response Studies: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values .

- Control Groups: Include structurally similar analogs (e.g., diphenyl-substituted carbamates) to isolate activity contributions .

- High-Throughput Screening (HTS): Employ fluorescence polarization or SPR assays for target-binding kinetics .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .

- Analytical Monitoring: Use HPLC-UV to track degradation products and LC-MS for structural identification .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction: Software like SwissADME estimates logP (lipophilicity), solubility, and CYP450 interactions .

- Molecular Dynamics (MD): Simulates membrane permeability and target binding using GROMACS or AMBER .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed biological activity?

- Re-evaluate Assay Conditions: Confirm target protein purity and buffer composition (e.g., ionic strength impacts binding) .

- Metabolite Screening: Use LC-MS to identify in situ degradation products that may interfere with activity .

- Synergistic Effects: Test combinatorial libraries to uncover additive or antagonistic interactions with co-administered compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.